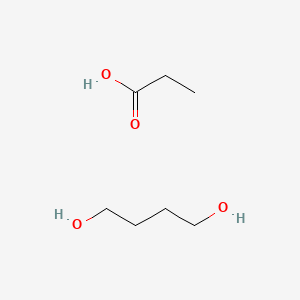
Butylene glycol propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butylene glycol propionate is an organic compound with the molecular formula C7H14O3. It is a derivative of butylene glycol, where the hydroxyl group is esterified with propionic acid. This compound is commonly used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butylene glycol propionate can be synthesized through the esterification of butylene glycol with propionic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require a reflux setup to remove water formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Butylene glycol propionate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to butylene glycol and propionic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Propionic acid and butylene glycol derivatives.
Reduction: Butylene glycol and propionic acid.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Butylene glycol propionate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of butylene glycol propionate involves its interaction with various molecular targets. In biological systems, it can act as a solvent, enhancing the solubility and stability of other compounds. It may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
Butylene glycol propionate can be compared with other similar compounds such as:
Propylene glycol: Similar in structure but has different solubility and toxicity profiles.
Ethylene glycol: More toxic and less commonly used in biological applications.
Propanediol: Considered a “green” alternative with lower irritation potential .
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique chemical properties make it valuable in both research and industrial settings. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its potential for future innovations.
Properties
CAS No. |
91171-54-9 |
|---|---|
Molecular Formula |
C7H16O4 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
butane-1,4-diol;propanoic acid |
InChI |
InChI=1S/C4H10O2.C3H6O2/c5-3-1-2-4-6;1-2-3(4)5/h5-6H,1-4H2;2H2,1H3,(H,4,5) |
InChI Key |
GUXKPDWOPIQSCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C(CCO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


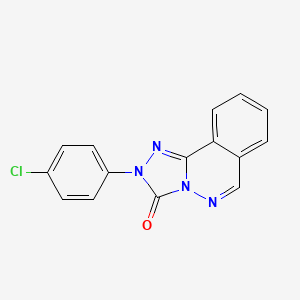


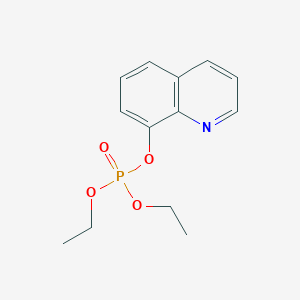
![disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate](/img/structure/B12710952.png)
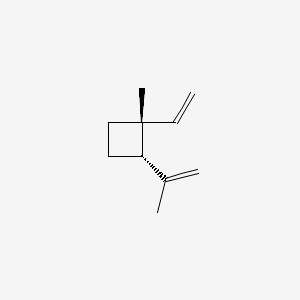

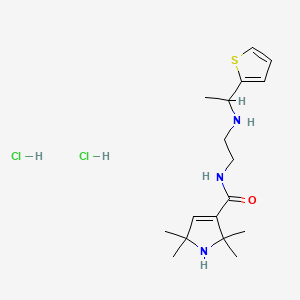
![methyl(triphenyl)phosphanium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate](/img/structure/B12710974.png)

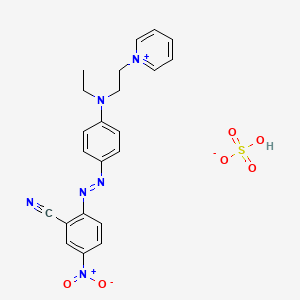
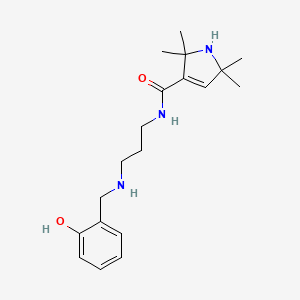
![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)

